6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution reaction of cyanuric chloride with 3-methoxyphenol, followed by the introduction of amine groups. The reaction conditions often include:
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Step 1: Nucleophilic Substitution
Reagents: Cyanuric chloride, 3-methoxyphenol
Solvent: Acetone or tetrahydrofuran (THF)
Temperature: 0-5°C
Catalyst: Base such as sodium hydroxide or potassium carbonate
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Step 2: Amination
Reagents: Ammonia or primary amines
Solvent: Water or ethanol
Temperature: Room temperature to 50°C
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenolic group.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 6-(3-hydroxyphenoxy)-1,3,5-triazine-2,4-diamine.
Reduction: Formation of partially or fully reduced triazine derivatives.
Substitution: Formation of N-substituted triazine derivatives.
Scientific Research Applications
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The methoxyphenoxy group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methoxyphenoxy)-1,3,5-triazine-2,4-diamine
- 6-(2-methoxyphenoxy)-1,3,5-triazine-2,4-diamine
- 6-(3-ethoxyphenoxy)-1,3,5-triazine-2,4-diamine
Uniqueness
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine is unique due to the position of the methoxy group on the phenoxy ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-16-6-3-2-4-7(5-6)17-10-14-8(11)13-9(12)15-10/h2-5H,1H3,(H4,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRJKHXRBUTSFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC(=NC(=N2)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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